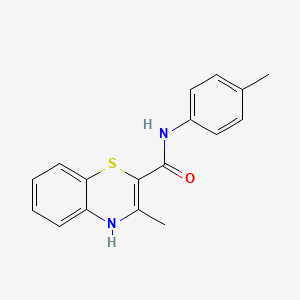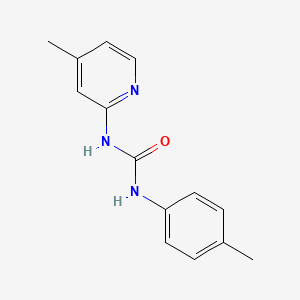
4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of pyrazole derivatives, which have shown promising results in drug development and other areas of research.
Mécanisme D'action
The mechanism of action of 4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes such as COX-2, which are involved in inflammatory pathways. It also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It also inhibits the growth of cancer cells and induces apoptosis. However, further research is needed to determine the exact biochemical and physiological effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide in lab experiments is its potential as a drug candidate. The compound has shown promising results in inhibiting the activity of enzymes involved in inflammatory pathways and inducing apoptosis in cancer cells. However, the synthesis method of the compound is complex and requires careful optimization of reaction conditions to achieve high yields. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound.
Orientations Futures
There are several future directions for research on 4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide. One potential direction is to further investigate the mechanism of action of the compound. This could involve studying the interactions between the compound and enzymes involved in inflammatory pathways or cancer cells. Another direction is to optimize the synthesis method of the compound to improve yields and reduce the complexity of the reaction. Additionally, further research is needed to determine the potential applications of the compound in other areas of research, such as material science or agriculture.
Méthodes De Synthèse
The synthesis of 4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-1-ethylpyridin-1-ium-1-olate with hydrazine monohydrate followed by the condensation with ethyl chloroformate. The resulting product is then treated with ammonia to yield the final compound. The synthesis process is a multi-step reaction and requires careful optimization of reaction conditions to achieve high yields.
Applications De Recherche Scientifique
4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide has shown potential in various scientific research applications. One of the most significant applications is in the field of drug development. The compound has been found to exhibit inhibitory activity against several enzymes such as COX-2, which is a target for anti-inflammatory drugs. It has also shown promising results in the treatment of cancer, as it inhibits the growth of cancer cells by inducing apoptosis.
Propriétés
IUPAC Name |
4-chloro-2-ethyl-N-pyridin-4-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-2-16-10(9(12)7-14-16)11(17)15-8-3-5-13-6-4-8/h3-7H,2H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDDWFGZTFEOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5714094.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714111.png)




![3,4-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5714155.png)
![N-{[(2-phenylethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5714170.png)

